molecular formula C14H17ClN2O3S B159468 3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride CAS No. 1049738-54-6

3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

Cat. No.: B159468
CAS No.: 1049738-54-6
M. Wt: 328.8 g/mol
InChI Key: PQVLWVGMXJPJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride (hereafter referred to as Compound A) is a thiazolidine-2,4-dione (TZD) derivative. TZDs are a class of heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms. These compounds are pharmacologically significant due to their roles as PPAR-γ agonists, antidiabetic agents, and antimicrobial candidates . Compound A features a 4-ethoxybenzylidene substituent at the C5 position and a 2-aminoethyl group at the N3 position, with a hydrochloride salt improving solubility. This article compares Compound A with structurally related TZD analogues, focusing on synthesis, physicochemical properties, and substituent effects.

Properties

IUPAC Name

3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLWVGMXJPJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is particularly noted for its role as an extracellular signal-regulated kinase (ERK) docking domain inhibitor, suggesting its involvement in various cellular signaling pathways, particularly in cancer biology.

  • Molecular Formula : C14H16ClN2O3S
  • Molecular Weight : 294.81 g/mol
  • CAS Number : Not specified
  • Solubility : Soluble in DMSO (≥4 mg/mL)

The compound primarily functions as an ERK inhibitor, selectively binding to ERK2 with a dissociation constant (Kd) of approximately 5 μM. It inhibits ERK-mediated phosphorylation of ribosomal S6 kinase-1 (RSK-1) and ternary complex factor Elk-1, which are crucial in cell proliferation and survival pathways. This action highlights its potential as a therapeutic agent in cancer treatment by disrupting aberrant signaling pathways associated with tumor growth.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound through various mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines such as HeLa and A549. This effect is mediated through both extrinsic and intrinsic signaling pathways, leading to programmed cell death.
  • Antiproliferative Effects : In vitro assays reveal significant antiproliferative activity against several cancer cell lines. The IC50 values for the compound in HeLa cells were reported to be around 25 μM, indicating effective inhibition of cell growth.
  • Comparative Studies : The compound's efficacy was compared with established chemotherapeutics like irinotecan, showing lower IC50 values and higher safety indices, suggesting it may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound exhibits notable antibacterial properties:

  • Inhibition Studies : In vitro studies demonstrated effective inhibition of Gram-positive bacteria growth. The most active derivative showed significant antibacterial activity, suggesting its potential use as an antimicrobial agent.

Metabolic Effects

Research indicates that thiazolidine derivatives can modulate metabolic disorders:

  • Insulin Sensitization : Some derivatives have shown the ability to enhance glucose uptake in insulin-resistant models, indicating potential applications in managing type 2 diabetes.

Case Studies and Research Findings

StudyFindings
Ahmed et al., 2018 Investigated the synthesis and cytotoxic activities of thiazolidin derivatives; highlighted apoptosis induction mechanisms in HeLa cells.
Sigma-Aldrich Data Reported the compound's specificity for ERK2 and its impact on phosphorylation pathways critical for tumor growth.
MDPI Review Discussed the broader implications of thiazolidine compounds in antiparasitic drug development; underscored their diverse biological activities.

Scientific Research Applications

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and SUM-159 (breast cancer). The compound shows an IC50 value of less than 25 µM in these cell lines, indicating strong potency against cancer proliferation.

Applications in Cancer Research

  • Targeted Therapy Development :
    • The specificity of 3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride for ERK2 kinase with a dissociation constant (KD) of approximately 5 µM makes it a promising candidate for developing targeted therapies for cancers driven by aberrant ERK signaling.
  • Combination Therapies :
    • Given its mechanism of action, this compound could be utilized in combination with other chemotherapeutic agents to enhance overall efficacy and overcome resistance mechanisms observed in various cancers.

Case Studies

Study 1: Anti-Proliferative Effects
A study investigated the anti-proliferative effects of this compound on HeLa cells. Results demonstrated a significant reduction in cell viability at concentrations below 25 µM after 48 hours of treatment. The mechanism was traced to the inhibition of the ERK pathway, leading to reduced cell cycle progression and increased apoptosis.

Study 2: In Vivo Efficacy
Another research effort evaluated the compound's efficacy in animal models of breast cancer. Mice treated with the compound exhibited a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors, supporting its potential as an effective therapeutic agent.

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile Reference
Compound A Not reported High (HCl salt enhances H₂O solubility) N/A
Holota et al. (2022) 83–85 Moderate (lipophilic diisopropyl group)
(Compound 9) Not reported Low (thione group reduces polarity)
Not reported High (multiple methoxy groups)

Spectroscopic Data

  • ¹H NMR: Compound A (expected): Aromatic protons at δ 7.10–7.59 ppm (doublets, J = 8.3 Hz); ethoxy group at δ 1.35 (triplet, ─CH₂CH₃) and 4.05 ppm (quartet, ─OCH₂) . Holota et al. (2022): Methoxy singlet at δ 3.83 ppm; diisopropylaminoethyl protons at δ 0.90 (CH₃) and 2.95 ppm (CH) .
  • LC-MS :
    • Compound A: Molecular ion [M+H]⁺ at m/z 323.8 (C₁₄H₁₇ClN₂O₃S).
    • : [M+H]⁺ at m/z 479.8 (C₁₇H₂₂ClN₂O₆S) .

Preparation Methods

Direct Alkylation Using 2-Bromoethylamine

A solution of 5-[(4-ethoxyphenyl)methylidene]-thiazolidine-2,4-dione (0.01 mol) and 2-bromoethylamine hydrobromide (0.012 mol) in methanol, catalyzed by triethylamine (0.1 mol), is refluxed for 3 hours. The crude product is purified via solvent extraction (chloroform/water) and vacuum distillation, yielding 65–70% of 3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-thiazolidine-2,4-dione.

Reductive Amination via Hydrogenation

An alternative route involves the hydrogenation of a cyano intermediate. For example, N-methyl-3-cyanopiperidine is hydrogenated at 80°C under 5–10 MPa H₂ pressure using Raney nickel, yielding N-methyl-3-aminomethylpiperidine. While this method is effective for cyclic amines, adapting it for linear 2-aminoethyl groups requires substitution with ethylenediamine derivatives.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. Dissolving 3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-thiazolidine-2,4-dione (0.05 mol) in anhydrous ethyl acetate and adding concentrated HCl (1.1 equivalents) at 0–5°C precipitates the hydrochloride salt. Filtration and drying under vacuum yield a purity of >99% (HPLC).

Critical parameters :

  • pH control : Maintaining pH <2 during acidification prevents decomposition of the thiazolidine ring.

  • Solvent choice : Ethyl acetate minimizes co-solvation of impurities, enhancing crystallinity.

Optimization and Comparative Analysis

Reaction Conditions and Yields

StepMethodConditionsYield (%)Purity (%)
Knoevenagel CondensationConventionalToluene, piperidine, 6h reflux75–8095–97
Knoevenagel CondensationMicrowave300W, 120°C, 10–12 min92–9598–99
AlkylationDirectMethanol, triethylamine, 3h reflux65–7090–92
Salt FormationAcidificationEthyl acetate, HCl, 0–5°C85–90>99

Catalytic Enhancements

The use of titanium isopropoxide and D-(-)-diethyl tartrate in asymmetric synthesis (as demonstrated in omeprazole preparation) could be adapted to improve enantiomeric excess in chiral intermediates. For example, titanium-mediated oxidation achieves >99.9% enantiomeric purity in sulfoxide derivatives .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis of thiazolidine-2,4-dione derivatives typically involves refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and aromatic aldehydes in a solvent system (e.g., DMF and acetic acid). For example, describes a general method where the reaction mixture is refluxed for 2 hours, followed by cooling, filtration, and recrystallization from DMF-ethanol. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) to confirm completion .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF) to isolate the product .
  • Functional Group Protection : Use of sodium bicarbonate to neutralize acidic byproducts and stabilize reactive intermediates .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, highlights the use of NMR to resolve oxadiazole-thiazolidine hybrid structures .
  • X-ray Crystallography : Single-crystal studies (e.g., ) provide precise bond lengths and angles, validating Z/E isomerism in the methylidene group .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. emphasizes avoiding skin/eye contact due to potential irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks, as thiazolidine-dione derivatives may release toxic vapors during synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent environmental contamination .

Advanced: How to design experiments to assess biological activity?

Methodological Answer:

  • In Vitro Assays : Use dose-response studies (e.g., IC50 determination) in cell lines relevant to the compound’s hypothesized targets (e.g., antimicrobial or anticancer activity).
  • In Vivo Models : Employ randomized block designs (as in ) with split-plot arrangements to account for variables like dosage and exposure time .
  • Positive/Negative Controls : Include known inhibitors (e.g., metformin for antidiabetic studies) and vehicle-only groups to validate assay specificity.

Advanced: How to resolve contradictory spectral data during structural validation?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For instance, used X-ray to confirm the stereochemistry of a similar thiazolidine-dione, which NMR alone could not fully resolve .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare them with experimental data .
  • Peer Consultation : Compare results with published analogs (e.g., ’s thiazolidine-2,4-dione derivatives) to identify systematic errors .

Advanced: What methodologies evaluate environmental impact?

Methodological Answer:

  • Environmental Fate Studies : Track biodegradation pathways using high-performance liquid chromatography (HPLC) to quantify persistence in soil/water matrices .
  • Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to assess acute/chronic toxicity. outlines protocols for evaluating abiotic/biotic transformations .
  • Adsorption Studies : Measure soil sorption coefficients (Kd) to predict mobility in aquatic systems.

Advanced: How to explore structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis : Modify the 4-ethoxyphenyl or aminoethyl groups (e.g., halogen substitution, alkyl chain variation) as in , which synthesized analogs with varying pyridyl substituents .
  • QSAR Modeling : Use software like MOE or Schrödinger to correlate electronic (e.g., Hammett constants) or steric parameters with bioactivity data.
  • High-Throughput Screening : Test derivatives against a panel of enzymes (e.g., kinases, proteases) to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Reactant of Route 2
3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.